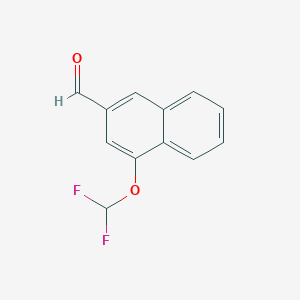
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde is a chemical compound with the molecular formula C12H8F2O2. It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which also bears a carboxaldehyde functional group.
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)naphthalene-3-carboxaldehyde typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative followed by formylation. One common synthetic route includes the reaction of 1-naphthol with difluoromethyl ether in the presence of a base to form 1-(difluoromethoxy)naphthalene. This intermediate is then subjected to formylation using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like titanium tetrachloride (TiCl4) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls to ensure the desired reaction pathway and product formation .
Applications De Recherche Scientifique
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism by which 1-(Difluoromethoxy)naphthalene-3-carboxaldehyde exerts its effects depends on its specific application. In biological systems, its activity is often related to its ability to interact with enzymes or receptors, altering their function. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of enzyme activity .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde can be compared with other naphthalene derivatives, such as:
1-Naphthaldehyde: Lacks the difluoromethoxy group, resulting in different chemical reactivity and biological activity.
1-(Methoxymethoxy)naphthalene: Contains a methoxymethoxy group instead of a difluoromethoxy group, leading to differences in polarity and reactivity.
1-(Trifluoromethoxy)naphthalene: The presence of an additional fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H8F2O2 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
4-(difluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |
Clé InChI |
IDQCGBLIBLEILC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)



![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)






![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
